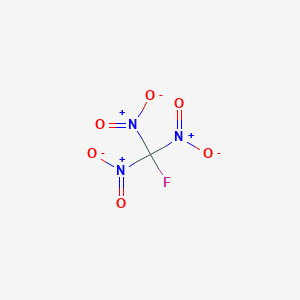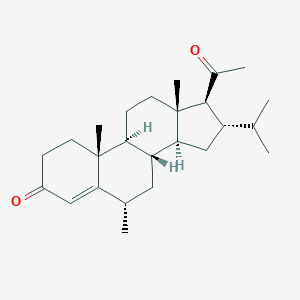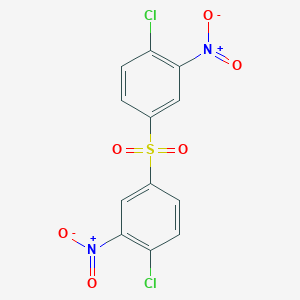
Bis(4-chloro-3-nitrophenyl) sulphone
Übersicht
Beschreibung
Bis(4-chloro-3-nitrophenyl) sulphone is an organic compound with the chemical formula C12H6Cl2N2O6S. It is known for its yellow crystalline appearance and strong odor. This compound is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfate. It is primarily used in chemical research and industrial applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Bis(4-chloro-3-nitrophenyl) sulphone has several applications in scientific research:
Polymer Science: It serves as a monomer for the synthesis of various polymeric materials due to its reactive functional groups.
Polymer Chemistry: The compound is involved in the synthesis of nitro-substituted polysulfide sulfone through displacement polymerization with anhydrous sodium sulfide.
Nuclear Quadrupolar Resonance Studies: Studies on bis(4-chlorophenyl)sulphoxide, a closely related compound, provide insights into the structural and thermal behavior of such compounds.
Copolymerization: It is used in the copolymerization process with styrene to develop polymers with notable mechanical and thermal properties.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Action Environment
The action, efficacy, and stability of bis(4-chloro-3-nitrophenyl) sulphone can be influenced by various environmental factors. For instance, the compound is highly flammable, indicating that its storage and handling should be done with caution . Furthermore, the compound’s solubility in various organic solvents suggests that the choice of solvent can significantly impact its reactivity and the resulting polymer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chloro-3-nitrophenyl) sulphone typically involves the nitration of 4,4’-dichlorodiphenyl sulfone. The process begins with dissolving 4,4’-dichlorodiphenyl sulfone in 1,2-dichloroethane. Nitric acid is then added to the solution, followed by the dropwise addition of sulfuric acid at a controlled temperature of 30-40°C. The mixture is stirred for several hours at 70-80°C, after which it is cooled and separated into an organic layer and a mixed acid layer. The organic layer is then subjected to steam distillation to remove the solvent, resulting in the formation of needle-like crystals of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization from ethanol to obtain pure crystals with a melting point of 201-202°C .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-chloro-3-nitrophenyl) sulphone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Bis(4-chloro-3-nitrophenyl) sulphone is unique due to its combination of chloro and nitro substituents on the phenyl rings, which confer specific reactivity patterns. Similar compounds include:
Bis(4-chlorophenyl) sulphone: Lacks the nitro groups, resulting in different reactivity.
Bis(4-nitrophenyl) sulphone: Lacks the chloro groups, affecting its chemical behavior.
Bis(4-chloro-3-aminophenyl) sulphone: The amino groups provide different reactivity compared to the nitro groups.
These comparisons highlight the unique properties and reactivity of this compound, making it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-chloro-4-(4-chloro-3-nitrophenyl)sulfonyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEMNCKHWQEMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170040 | |
| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-05-3 | |
| Record name | 1,1′-Sulfonylbis[4-chloro-3-nitrobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1759-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of polymers can be synthesized using bis(4-chloro-3-nitrophenyl) sulfone?
A1: Bis(4-chloro-3-nitrophenyl) sulfone serves as a key monomer in the synthesis of various polymers, including:
- Polysulfides: It reacts with bis(4-mercaptophenyl) sulfide to yield polysulfides. This reaction can be carried out in a mixture of N-methyl-2-pyrrolidone (NMP) and water or even in plain water with appropriate organic bases. []
- Polyethers: Bisphenols, like bisphenol-A (BPA), bisphenol-AF (BPAF), and bisphenol-S (BPS), react with bis(4-chloro-3-nitrophenyl) sulfone to produce polyethers. These reactions are typically conducted in DMAc/water mixtures or plain water using organic bases. []
- Polyarylamines: Polyarylamines can be synthesized through vinylogous nucleophilic substitution polymerization of bis(4-chloro-3-nitrophenyl) sulfone with aromatic and aliphatic diamines. High molecular weight polymers are achievable using solvents like dimethyl sulfoxide and N-methyl-2-pyrrolidone. []
Q2: What makes bis(4-chloro-3-nitrophenyl) sulfone suitable for synthesizing these polymers?
A2: The structure of bis(4-chloro-3-nitrophenyl) sulfone features two electron-withdrawing nitro (-NO2) groups that activate the chlorine atoms towards nucleophilic substitution reactions. This activation allows bis(4-chloro-3-nitrophenyl) sulfone to readily react with nucleophiles such as thiols, amines, and phenols, making it a valuable building block for various polymers.
Q3: Are there alternative methods to synthesize aromatic polysulfides besides using bis(4-chloro-3-nitrophenyl) sulfone?
A: Yes, research suggests that S,S′-bis(trimethylsilyl)-substituted aromatic dithiols can be polycondensed with activated aromatic dihalides, including bis(4-chloro-3-nitrophenyl) sulfone and bis(4-fluorophenyl) sulfone, to produce aromatic polysulfides. This approach offers advantages over traditional methods using parent dithiols and activated dihalides. []
Q4: What is the role of bases in the polymerization reactions involving bis(4-chloro-3-nitrophenyl) sulfone?
A4: Bases play a crucial role in these polymerization reactions by acting as acid acceptors. They neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution reaction. This neutralization prevents HCl from protonating the nucleophile, which would hinder further polymerization and limit the molecular weight of the resulting polymer.
Q5: Are there studies on the properties of the synthesized polymers?
A: Yes, some studies investigate the characteristics of the resulting polymers. For instance, polyarylamines synthesized using bis(4-chloro-3-nitrophenyl) sulfone exhibit good solubility in polar aprotic solvents and demonstrate thermal stability up to 300°C. []
Q6: How is bis(4-chloro-3-nitrophenyl) sulfone synthesized?
A: Bis(4-chloro-3-nitrophenyl) sulfone can be synthesized through a phase-transfer catalyzed, nucleophilic displacement reaction. This reaction involves phenoxides and bis(4-chlorophenyl) sulfone as starting materials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


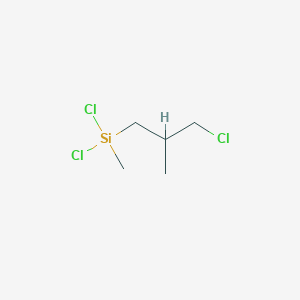

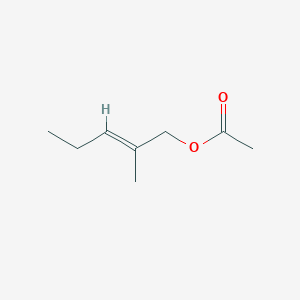



![dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide](/img/structure/B157225.png)

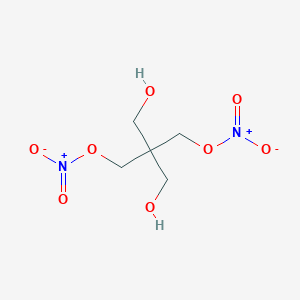
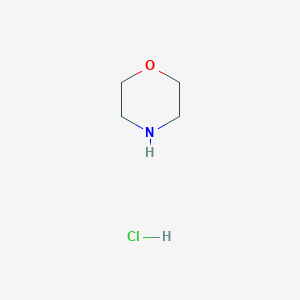

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
